REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH2:3][CH3:4].[CH2:5]([Al](CC(C)C)CC(C)C)[CH:6](C)C.C=CC.C=C>CO.[Cl-].[Cl-].C1(C(=[Zr+2](C2C(CC)=CC(C(C)(C)C)=C2)C2C3CC4C(=CC=C(C(C)(C)C)C=4)C=3C=CC=2C(C)(C)C)C2C=CC=CC=2)C=CC=CC=1.C1(C)C=CC=CC=1.CCCCCC>[CH2:1]=[CH:2][CH3:3].[CH2:5]=[CH2:6].[CH2:1]=[CH:2][CH2:3][CH3:4] |f:5.6.7,10.11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
methylaluminoxane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
C=CCC
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)[Al](CC(C)C)CC(C)C
|
Name
|
|
Quantity
|
1834 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
diphenylmethylene(3-tert-butyl-5-ethylcyclopentadienyl)(2,7-di-tert-butylfluorenyl)zirconium dichloride
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].C1(=CC=CC=C1)C(C1=CC=CC=C1)=[Zr+2](C1=C(C=CC=2C3=CC=C(C=C3CC12)C(C)(C)C)C(C)(C)C)C1C=C(C=C1CC)C(C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A polymerization reactor of 4000 ml which was sufficiently purged with nitrogen
|
Type
|
ADDITION
|
Details
|
containing an aluminum atom
|
Type
|
ADDITION
|
Details
|
containing 0.001 mmol of a zirconium atom (accordingly, an amount
|
Type
|
ADDITION
|
Details
|
containing 0.3 mmol of an aluminum atom) and
|
Type
|
ADDITION
|
Details
|
added to the polymerization reactor
|
Type
|
CUSTOM
|
Details
|
They were polymerized at an inside temperature of 55° C. for 25 minutes
|
Duration
|
25 min
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to terminate
|
Type
|
CUSTOM
|
Details
|
the polymerization
|
Type
|
CUSTOM
|
Details
|
the polymer was dried at 130° C. for 12 hours under vacuum
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The polymer thus obtained
|
Type
|
CUSTOM
|
Details
|
a weight of 120.2 g and MFR of 0.7 (g/10 minutes)
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The physical properties obtained
|
Type
|
CUSTOM
|
Details
|
obtained
|
Name
|
|
Type
|
|
Smiles
|
C=CC.C=C.C=CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |